molecular formula C17H25NO5S B186296 tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate CAS No. 114214-70-9

tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Cat. No. B186296
M. Wt: 355.5 g/mol
InChI Key: WPYAOABDDALQSO-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 114214-70-9 and a Linear Formula: C17H25NO5S . It has a molecular weight of 355.46 . The IUPAC name for this compound is tert-butyl 3-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.46 . Unfortunately, the search results do not provide further information on the physical and chemical properties of “tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate”.

Scientific Research Applications

  • Metabolism of Prostaglandin E2 Agonist : CYP2C8 and CYP3A are involved in the metabolism of a compound with a tert-butyl moiety, similar to tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate. This compound is being developed to aid in bone healing (Prakash et al., 2008).

  • Palladium-Catalyzed Coupling Reactions : A derivative of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate underwent palladium-catalyzed coupling reactions with various arylboronic acids (Wustrow & Wise, 1991).

  • Asymmetric Synthesis : The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy demonstrated the utility of tert-butyl moiety in synthesizing chiral pyrrolidine derivatives (Chung et al., 2005).

  • Structural Analysis of Pyrrolidine Derivatives : The structure of tert-butyl substituted pyrrolidine-1-carboxylate compounds has been studied for better understanding of their chemical properties (Weber et al., 1995).

  • Synthesis of Pyrrolidine Azasugars : Tert-butyl substituted pyrrolidine-1-carboxylates serve as key intermediates in the synthesis of pyrrolidine azasugars, which are important in medicinal chemistry (Huang Pei-qiang, 2011).

  • Crystal Structure Analysis : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a similar compound, was synthesized and characterized, including X-ray diffraction studies (Naveen et al., 2007).

  • Prodigiosin Precursors : Tert-butyl esters of pyrrole carboxylic acids are used in the synthesis of prodigiosin, a tripyrrole natural compound with potential therapeutic applications (Wasserman et al., 2004).

  • Antibacterial Agents : Derivatives with tert-butyl moiety have been explored for their potential as antibacterial agents (Bouzard et al., 1992).

  • Synthesis of Glycinates : Tert-butyl (E)-(pyrrolidin-2-ylidene)glycinates were synthesized from arabinal using key reactions including Horner-Emmons olefination (Konda et al., 1999).

  • Anti-Inflammatory Activities : Tert-butyl substituted pyrrolidin-2-ones were evaluated as anti-inflammatory agents, showing potential for reduced ulcerogenic effects compared to other drugs (Ikuta et al., 1987).

Safety And Hazards

The safety and hazards associated with “tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate” are not specified in the search results. It’s always important to handle chemical compounds with care and refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYAOABDDALQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602077
Record name tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

CAS RN

114214-70-9
Record name tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30.0 g (0.157 mole) of p-toluenesulfonyl chloride were added to a solution of 29.5 g (0.143 mole) of 1-t-butoxycarbonyl-3-hydroxymethylpyrrolidine [prepared as described in Step (2) above] dissolved in 500 ml of pyridine. The mixture was then stirred for 5 hours whilst ice-cooling, after which it was stirred at room temperature overnight. The reaction mixture was poured into 1 liter of water and then extracted with ethyl acetate. The extract was washed with water, dried and concentrated under by evaporation reduced pressure. The residue was subjected to column chromatography through silica gel eluted with a 1:4 by volume mixture of ethyl acetate and toluene, to give 36.6 g of 1-t-butoxycarbonyl-3-(p-toluenesulfonyloxymethyl)pyrrolidine as a pale brown oil, which gradually crystallized.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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